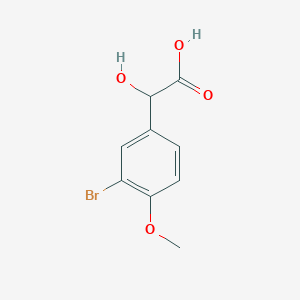
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is a carboxylic acid derivative known for its unique chemical structure and properties This compound features a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the bromination of 4-methoxyphenylacetic acid. This process is carried out using bromine in acetic acid, resulting in a regioselective bromination at the desired position on the phenyl ring. The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify its functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies investigating the interactions of brominated phenyl compounds with biological targets.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and potency.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetic acid: Similar structure but lacks the hydroxy group on the acetic acid moiety.
3-Bromo-4-methoxyphenethylamine: Contains a phenethylamine backbone instead of a hydroxyacetic acid moiety.
2-Bromo-4-methoxyacetophenone: Features a ketone group instead of a hydroxyacetic acid moiety.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, combined with a hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9BrO4 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
MJULDPXVCHVLRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


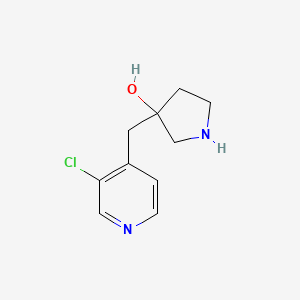
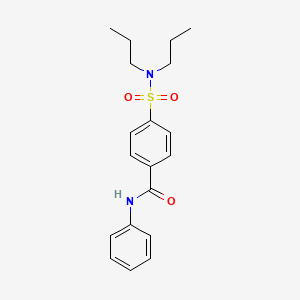
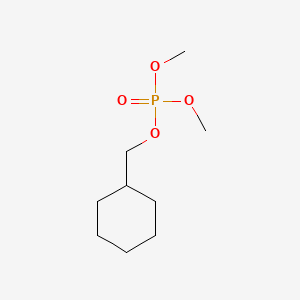
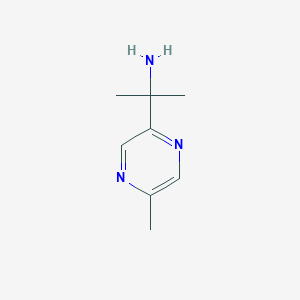
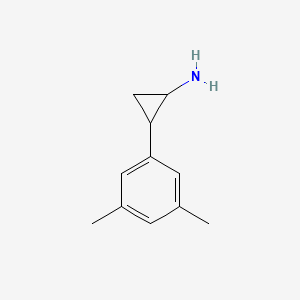

![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


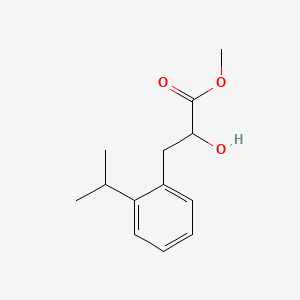
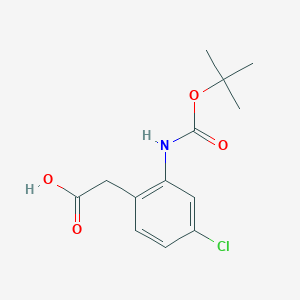
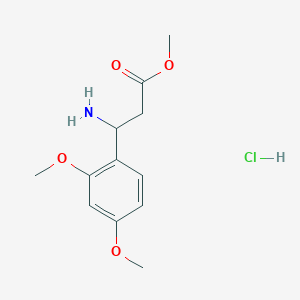

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
